6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C9H7Cl2N3 and a molecular weight of 228.08 g/mol This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrido[2,3-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in its oxidation state and the formation of new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2,3-dimethylquinoxaline
- 6,8-Dichloro-2,3-dimethylpyrido[2,3-d]pyrimidine
- 6,8-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine
Uniqueness
6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrido[2,3-b]pyrazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H7Cl2N3 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H7Cl2N3/c1-4-5(2)13-9-8(12-4)6(10)3-7(11)14-9/h3H,1-2H3 |
InChI Key |
LEIWYQAEGLPJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CC(=N2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.